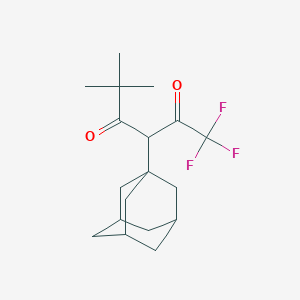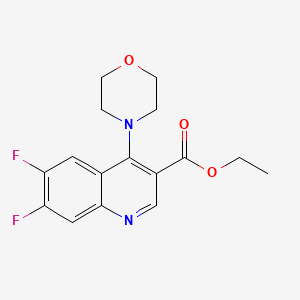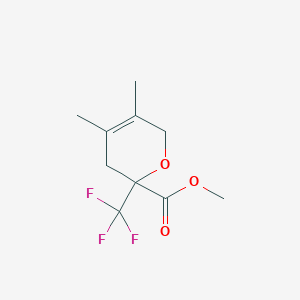![molecular formula C10H5N3O3S B11062892 7-nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B11062892.png)
7-nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is a heterocyclic compound that features a unique fusion of thiazole and quinazolinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with isothiocyanates, followed by nitration. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions activated by the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 7-amino-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
7-Nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties due to its heterocyclic structure.
Mechanism of Action
The mechanism by which 7-nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways. The nitro group plays a crucial role in these interactions, often participating in redox reactions that affect the target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Thiazole derivatives: Compounds with a thiazole ring also show a range of biological activities and are used in various applications.
Uniqueness
7-Nitro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is unique due to the combination of the thiazole and quinazolinone rings, which imparts distinct chemical and biological properties. This fusion enhances its potential as a versatile scaffold in drug design and other applications.
Properties
Molecular Formula |
C10H5N3O3S |
|---|---|
Molecular Weight |
247.23 g/mol |
IUPAC Name |
7-nitro-[1,3]thiazolo[3,2-a]quinazolin-5-one |
InChI |
InChI=1S/C10H5N3O3S/c14-9-7-5-6(13(15)16)1-2-8(7)12-3-4-17-10(12)11-9/h1-5H |
InChI Key |
USFHDXLPJZWSOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=C3N2C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (4-{[(2-fluorophenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11062818.png)
![4-cyclohexyl-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11062823.png)
![6-(3,4-dimethoxyphenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11062832.png)
![8-nitro-3-(phenylcarbonyl)-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11062835.png)
![Methyl 3-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-4-(piperidin-1-yl)benzoate](/img/structure/B11062842.png)
![2-({[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}methyl)quinazolin-4(3H)-one](/img/structure/B11062846.png)
![1-(3-Chlorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione](/img/structure/B11062850.png)
![N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}quinoline-8-sulfonamide](/img/structure/B11062858.png)

![1-[1-(3,4-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinolin-2(1H)-yl]-2,2,2-trifluoroethanone](/img/structure/B11062866.png)
![methyl 4-[(7aR)-6-methyl-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl]benzoate](/img/structure/B11062868.png)
![3-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B11062870.png)


